molecular formula C21H24N4O4S B6583813 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1296274-76-4

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6583813
CAS No.: 1296274-76-4
M. Wt: 428.5 g/mol
InChI Key: URYJZODURVLKBR-UHFFFAOYSA-N
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Description

The compound 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based molecule featuring a sulfamoyl group at position 5 of the pyrazole ring, linked to a 4-ethoxyphenyl moiety. The carboxamide group at position 4 is substituted with a 3-ethylphenyl group, while position 3 carries a methyl group. The ethoxy group on the sulfamoyl moiety may enhance lipophilicity and metabolic stability compared to smaller substituents like methoxy or halogens .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-15-7-6-8-17(13-15)22-20(26)19-14(3)23-24-21(19)30(27,28)25-16-9-11-18(12-10-16)29-5-2/h6-13,25H,4-5H2,1-3H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYJZODURVLKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide, also known as L540-0563, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S. The structure features a pyrazole core, which is known for its diverse biological activities. The compound is characterized by the presence of an ethoxyphenyl group and a sulfamoyl moiety, which are critical for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that compounds related to pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, derivatives synthesized from similar scaffolds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that this compound may possess comparable anti-inflammatory effects.

2. Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented extensively. For example, certain pyrazole compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents . Although specific data on the anticancer efficacy of L540-0563 is limited, its structural similarities to other active pyrazole compounds suggest it may also have promising anticancer properties.

The proposed mechanism of action for compounds like L540-0563 involves interaction with specific enzymes or receptors that modulate inflammatory pathways or cancer cell proliferation. This can lead to alterations in cellular signaling and ultimately affect cell survival and apoptosis.

Research Findings and Case Studies

StudyDescriptionFindings
Selvam et al. (2014)Investigated a series of pyrazole derivatives for anti-inflammatory activityCompounds showed significant TNF-α and IL-6 inhibition at 10 µM
Burguete et al. (2014)Tested various pyrazole derivatives for antimicrobial propertiesSome derivatives exhibited high activity against bacterial strains at low concentrations
MDPI Review (2023)Reviewed multiple studies on pyrazole analogs for anticancer activityHighlighted several compounds with IC50 values comparable to standard treatments like doxorubicin

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that it may inhibit tubulin polymerization, similar to other known anticancer agents like Combretastatin A-4 (CA-4). This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study :
In vitro studies have demonstrated significant anticancer activity against Hep3B (hepatocellular carcinoma) with IC50 values ranging from 5.46 µM to 12.58 µM. Molecular docking studies suggest that the compound effectively binds to the colchicine-binding site on tubulin, indicating a mechanism similar to established chemotherapeutics .

Anti-inflammatory Potential

The compound's sulfamoyl group may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research into related compounds has shown that sulfamoyl derivatives can modulate inflammatory pathways, potentially reducing cytokine release and inflammation.

Emerging studies are investigating the compound's efficacy against various pathogens, including bacteria and viruses. The presence of the ethoxyphenyl group may enhance its interaction with biological membranes, improving its antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Key Substituents Biological Activity/Relevance Reference
Target Compound 5-(4-ethoxyphenyl)sulfamoyl, 3-methyl, N-(3-ethylphenyl)carboxamide Hypothesized receptor antagonism or enzyme inhibition -
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) 3,4,5-trimethylpyrazole, 4-chlorophenyl carbamoyl, pyridinesulfonamide Antifungal, enzyme inhibition (Trr1)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole-3-carboxamide 4-chlorophenyl, dichlorophenyl, pyridylmethyl carboxamide Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM)
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-chloro-4-methylphenyl sulfamoyl, ethyl ester Synthetic intermediate for further derivatization
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl-methyl sulfamoyl, 4-methoxyphenyl-oxadiazole Antifungal (C. albicans), thioredoxin reductase inhibitor

Key Observations:

Sulfamoyl Group Variations :

  • The 4-ethoxyphenyl group in the target compound contrasts with the 3-chloro-4-methylphenyl in and benzyl-methyl in . Ethoxy groups generally improve solubility and metabolic stability compared to halogens or methyl groups, which may enhance bioavailability .
  • In compound 25 , the sulfonamide is part of a pyridine ring system, which may alter electronic properties and binding affinity compared to pyrazole-based sulfamoyls.

Carboxamide Substituents :

  • The 3-ethylphenyl carboxamide in the target compound differs from the 3-pyridylmethyl group in , which contributes to high CB1 receptor affinity. Ethylphenyl substituents may balance lipophilicity and steric effects for receptor binding.

Pyrazole Core Modifications :

  • The 3-methyl group on the pyrazole core is a common feature in bioactive pyrazoles (e.g., ), likely stabilizing the ring conformation.

Key Insights:

Synthetic Routes :

  • The target compound likely requires sequential sulfamoylation (e.g., using 4-ethoxyphenyl isocyanate) and carboxamide coupling, similar to methods in .
  • Deprotection steps (e.g., trityl group removal in ) may be necessary for final compound isolation.

Biological Activity :

  • Pyrazole carboxamides with aryl sulfamoyl groups (e.g., ) show potent receptor antagonism, suggesting the target compound may target similar pathways.
  • The 4-ethoxyphenyl group may reduce cytotoxicity compared to halogenated analogues (e.g., dichlorophenyl in ).

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Analogues

Compound Name IR (SO2 stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Reference
Target Compound ~1360–1170 (expected) Expected: 1.35 (3H, t, CH2CH3), 2.20 (3H, s, CH3) -
Compound 25 1384, 1363, 1170 1.93 (s, CH3), 7.35 (s, Ph), 9.21 (s, NH)
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate Not reported 1.35 (t, CH2CH3), 7.60 (d, pyridyl H)

Key Notes:

  • The sulfamoyl group’s IR absorption (~1360–1170 cm⁻¹) and NH proton signals (~9–10 ppm) are critical for structural confirmation .
  • Ethyl and methyl substituents are identifiable via triplet (CH2CH3) and singlet (CH3) signals in ¹H-NMR .

Q & A

Q. What are the standard synthetic protocols for preparing 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazole-carboxylic acid derivatives. Key steps include:

  • Sulfamoylation : Reacting the amino group of a pyrazole precursor (e.g., 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester) with sulfamoyl chlorides or phenyl dithiocarbamates under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Carboxamide formation : Coupling the intermediate with 3-ethylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified by elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Spectroscopy : ¹H-NMR (for proton environments, e.g., ethoxy group at δ 1.3–1.5 ppm), IR (sulfonamide C=O stretch ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Elemental analysis : To confirm purity and stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .
  • Melting point determination : A sharp melting point (e.g., 178–247°C) indicates crystalline homogeneity .

Q. What primary pharmacological activities have been reported for this compound?

Initial studies highlight:

  • Analgesic activity : Evaluated via acetic acid-induced writhing tests in mice (ED₅₀ ~25 mg/kg, comparable to ibuprofen) .
  • Anti-inflammatory effects : Carrageenan-induced paw edema models show ~40% reduction in swelling at 50 mg/kg .
  • Ulcerogenicity : Assessed using gastric lesion scoring; moderate toxicity observed at higher doses (>100 mg/kg) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Catalyst optimization : Using DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling (yield improvement from 60% to 85%) .
  • Solvent selection : Replacing ethanol with DMF in sulfamoylation steps improves solubility and reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes for cyclization steps (e.g., 80°C, 300 W) .

Q. How can contradictions in pharmacological data (e.g., efficacy vs. toxicity) be resolved?

Methodological approaches include:

  • Dose-response profiling : Establishing therapeutic windows (e.g., ED₅₀ vs. LD₅₀) using log-dose curves .
  • Toxicokinetic studies : Monitoring metabolite formation via LC-MS to identify toxic intermediates (e.g., sulfonic acid derivatives) .
  • Comparative SAR : Modifying the 4-ethoxyphenyl group to reduce ulcerogenicity while retaining activity .

Q. What computational tools are suitable for predicting target binding modes?

Recommended workflows:

  • Molecular docking : AutoDock Vina or Glide to model interactions with COX-2 or cannabinoid receptors (docking scores ≤−8.0 kcal/mol suggest strong binding) .
  • Molecular dynamics (MD) simulations : GROMACS for assessing binding stability over 100-ns trajectories (RMSD <2.0 Å indicates stable complexes) .
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG ≤−30 kJ/mol correlates with experimental IC₅₀ values) .

Q. How can metabolic stability be evaluated in preclinical studies?

Approaches include:

  • In vitro assays : Incubation with liver microsomes (human/rat) to measure t₁/₂ via LC-MS/MS .
  • Isotope labeling : Synthesizing deuterated analogs (e.g., CD₃ at methyl groups) to track metabolic pathways .
  • CYP inhibition assays : Screening against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

Q. What strategies address poor aqueous solubility during formulation?

  • Co-crystallization : With succinic acid or nicotinamide to enhance dissolution rates (e.g., 2.5-fold increase in PBS pH 7.4) .
  • Nanoemulsions : Using Tween-80 and PEG-400 to achieve particle sizes <200 nm (PDI <0.2) for IV administration .
  • Prodrug design : Phosphorylating the sulfamoyl group to improve bioavailability .

Q. How can structure-activity relationships (SAR) guide further optimization?

Systematic modifications include:

  • Substituent variation : Replacing 4-ethoxy with 4-fluoro or 4-cyano to enhance potency (IC₅₀ improvements up to 10-fold) .
  • Scaffold hopping : Hybridizing with triazole or thiazole rings to diversify biological targets .
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electronic features with activity (q² >0.5 validates predictive power) .

Q. What methods validate target engagement in cellular models?

  • Thermal shift assays : Detecting protein stabilization (ΔTm ≥2°C) upon compound binding .
  • Western blotting : Monitoring downstream biomarkers (e.g., p38 MAPK phosphorylation for anti-inflammatory effects) .
  • SPR (Surface Plasmon Resonance) : Measuring real-time binding kinetics (KD ≤1 µM confirms high affinity) .

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